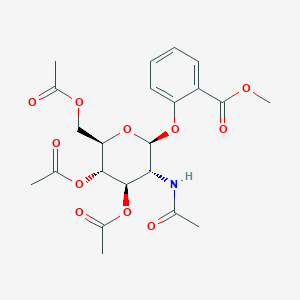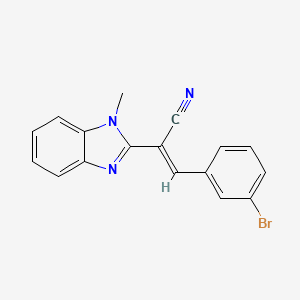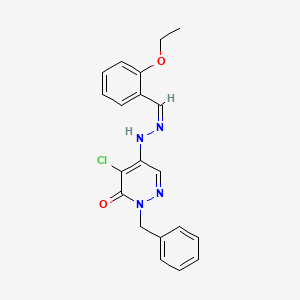
2-Methoxycarbonylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxycarbonylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is a compound derived from glucose. It is often utilized as a chemical probe in drug discovery processes for investigating interactions with certain enzymes or receptors. Additionally, it may serve as a precursor in the synthesis of potential carbohydrate-based drugs, specifically targeting diseases such as cancer or bacterial infections.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxycarbonylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside typically involves the glycosylation of glucose derivatives. One common method involves the use of mercuric bromide-promoted glycosylation of Fmoc-Ser-OBn and Fmoc-Thr-OBn with 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-glucopyranosyl chloride in refluxing 1,2-dichloroethane, yielding the corresponding β-glycosides in good yields (64% and 62%, respectively) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production, involving similar glycosylation reactions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxycarbonylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including:
Glycosylation: As mentioned, it can be synthesized through glycosylation reactions.
Acetylation: The compound contains acetyl groups, which can undergo deacetylation under specific conditions.
Common Reagents and Conditions
Mercuric Bromide: Used in glycosylation reactions.
1,2-Dichloroethane: Solvent used in the glycosylation process.
Major Products Formed
The major products formed from these reactions are β-glycosides, which are important intermediates in the synthesis of various carbohydrate-based drugs .
Aplicaciones Científicas De Investigación
2-Methoxycarbonylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside has several scientific research applications:
Drug Discovery: Used as a chemical probe to investigate interactions with enzymes or receptors.
Carbohydrate-Based Drug Synthesis: Serves as a precursor in the synthesis of potential drugs targeting cancer or bacterial infections.
Glycobiology Research: Utilized in the study of glycosylation processes and the development of glycosylated compounds.
Mecanismo De Acción
The mechanism of action of 2-Methoxycarbonylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside involves its interaction with specific enzymes or receptors. As a chemical probe, it helps in understanding the binding and activity of these biological targets, which can lead to the development of new therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl Chloride: Another glucose derivative used in glycosylation reactions.
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-b-D-galactopyranose: A fully acetylated D-galactosamine used in the synthesis of acetamido pyranosides with anti-inflammatory properties.
Uniqueness
2-Methoxycarbonylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is unique due to its specific structure and its application as a chemical probe in drug discovery. Its ability to serve as a precursor for carbohydrate-based drugs targeting serious diseases like cancer and bacterial infections sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C22H27NO11 |
|---|---|
Peso molecular |
481.4 g/mol |
Nombre IUPAC |
methyl 2-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate |
InChI |
InChI=1S/C22H27NO11/c1-11(24)23-18-20(32-14(4)27)19(31-13(3)26)17(10-30-12(2)25)34-22(18)33-16-9-7-6-8-15(16)21(28)29-5/h6-9,17-20,22H,10H2,1-5H3,(H,23,24)/t17-,18-,19-,20-,22-/m1/s1 |
Clave InChI |
UFGDRADYRWUNPD-CDVBAKLBSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=CC=C2C(=O)OC)COC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2C(=O)OC)COC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 5-[(2-methoxyphenyl)carbamoyl]-2-{[(4-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11653616.png)

![(5E)-5-({3-Methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11653619.png)
![2-[(E)-2-(4-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B11653620.png)

![(5E)-5-{3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11653645.png)


![dimethyl 2-[1-(2-ethylbutanoyl)-2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11653656.png)
![N'-[(E)-(8-hydroxyquinolin-5-yl)methylidene]-3-phenylpropanehydrazide](/img/structure/B11653672.png)
![1-[(4-Bromophenyl)methyl]-4-(4-nitrobenzoyl)piperazine](/img/structure/B11653675.png)
![2-(pentylsulfanyl)-3-phenyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B11653688.png)
